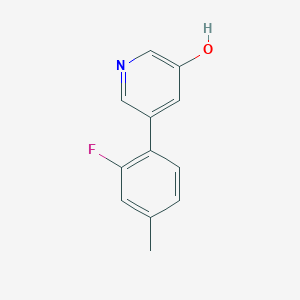

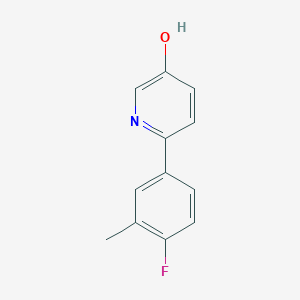

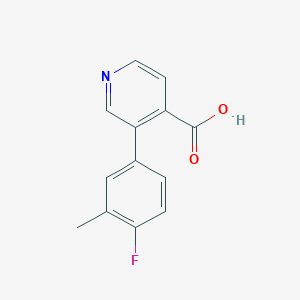

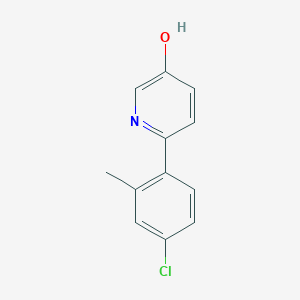

6-(4-Methoxy-2-methylphenyl)pyridin-3-ol

Vue d'ensemble

Description

6-(4-Methoxy-2-methylphenyl)pyridin-3-ol, also known as MMPP, is an organic compound with a wide range of applications in the field of scientific research. It is a colorless, crystalline solid which is insoluble in water. MMPP has been used in a variety of biochemical and physiological studies, including enzymatic inhibition, receptor binding, and metabolic pathways.

Applications De Recherche Scientifique

Corrosion Inhibition

Pyridine derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit mixed-type inhibition, mainly cathodic, and adhere to Langmuir's adsorption isotherm, indicating their potential as effective corrosion inhibitors. The formation of protective films on metal surfaces has been confirmed through spectroscopic and electrochemical techniques, underscoring their industrial application in protecting metals against corrosion (Ansari, Quraishi, & Singh, 2015).

Crystal Structure Determination

Research has also delved into the synthesis and crystal structure determination of pyridine derivatives, revealing their complex molecular configurations. These studies provide insights into the molecular geometry, bond lengths, and angles, contributing valuable information for the design of new compounds with desired physical and chemical properties (Moustafa & Girgis, 2007).

Fluorescent Sensing

Pyridine-based compounds have been developed as fluorescent probes for the detection of metal ions, such as Zn(2+), demonstrating their potential in environmental monitoring and biological applications. These compounds exhibit chelation-enhanced fluorescence (CHEF) effects, enabling their use as sensitive and selective sensors (Hagimori et al., 2011).

Biological Activity

A series of pyridine derivatives have been synthesized and evaluated for their activity as receptor tyrosine kinase inhibitors, showcasing the therapeutic potential of these compounds. The design and study of these molecules offer a pathway to developing new treatments for diseases where receptor tyrosine kinases play a crucial role (Park et al., 2012).

Luminescent Properties

The synthesis and investigation of phenol-pyridyl boron complexes highlight the luminescent properties of pyridine derivatives. These compounds exhibit bright blue luminescence, making them candidates for use in electroluminescent devices and lighting applications. The thermal stability and light-emitting characteristics of these compounds have been thoroughly characterized (Zhang et al., 2006).

Mécanisme D'action

Target of Action

It has been suggested that it may function as aWSB1 degrader , leading to the accumulation of the Rho guanosine diphosphate dissociation inhibitor 2 (RhoGDI2) protein .

Mode of Action

The compound interacts with its targets by potentially functioning as a WSB1 degrader . This interaction leads to the accumulation of the RhoGDI2 protein , which can have significant effects on cellular processes.

Biochemical Pathways

The accumulation of rhogdi2 protein suggests that it may influence pathways related tocell migration and cancer cell proliferation .

Result of Action

It is suggested that the compound may disturb the migration capacity of cancer cells .

Propriétés

IUPAC Name |

6-(4-methoxy-2-methylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-9-7-11(16-2)4-5-12(9)13-6-3-10(15)8-14-13/h3-8,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBHDSDSPSHZOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C2=NC=C(C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10692551 | |

| Record name | 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261937-56-7 | |

| Record name | 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10692551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.